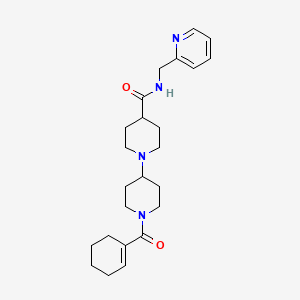![molecular formula C20H24O4 B5182501 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of an ethoxy group, a phenoxy group, and an aldehyde functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde can be achieved through a multi-step process involving the following key steps:
Ethylation of Phenol: The starting material, 3-ethyl-5-methylphenol, is ethylated using ethyl bromide in the presence of a base such as potassium carbonate to form 3-ethyl-5-methylphenoxyethane.
Formation of Ethoxybenzaldehyde: 3-ethoxy-4-hydroxybenzaldehyde is synthesized by reacting 3-ethoxybenzaldehyde with a suitable reagent such as ethyl iodide in the presence of a base.
Etherification: The final step involves the etherification of 3-ethoxy-4-hydroxybenzaldehyde with 3-ethyl-5-methylphenoxyethane in the presence of a catalyst such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and efficient purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy and phenoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-ethoxy-4-hydroxybenzaldehyde
- 3-ethyl-5-methylphenoxyethane
- 4-ethoxybenzaldehyde
Uniqueness
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde is unique due to the presence of both ethoxy and phenoxy groups attached to the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-16-10-15(3)11-18(12-16)23-8-9-24-19-7-6-17(14-21)13-20(19)22-5-2/h6-7,10-14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKCSUSXAWEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
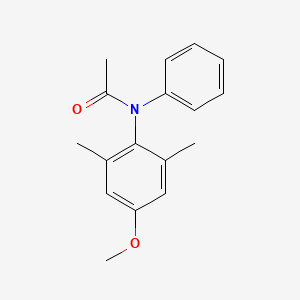
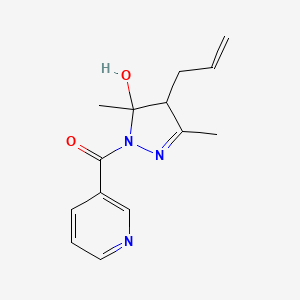
![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
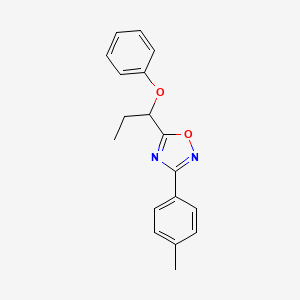
![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
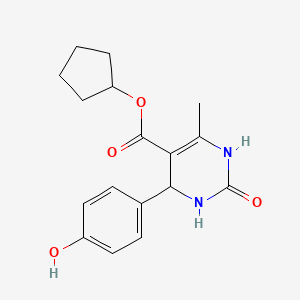
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B5182465.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide](/img/structure/B5182490.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
